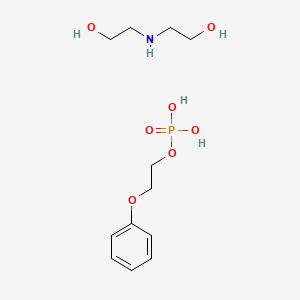

Phenoxyethanol, phosphated, diethanolamine salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-Hydroxyethylamino)ethanol;2-phenoxyethanol;phosphoric acid” is a combination of three distinct chemical entities: 2-(2-Hydroxyethylamino)ethanol, 2-phenoxyethanol, and phosphoric acid. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Méthodes De Préparation

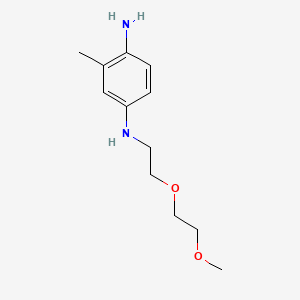

2-(2-Hydroxyethylamino)ethanol

2-(2-Hydroxyethylamino)ethanol can be synthesized through the reaction of ethylene oxide with ethylenediamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

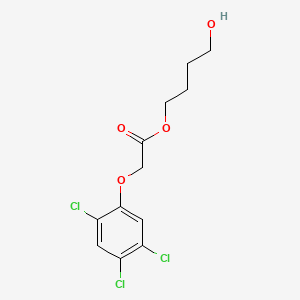

2-Phenoxyethanol

2-Phenoxyethanol is commonly produced by the reaction of phenol with ethylene oxide in the presence of a base catalyst. This reaction is carried out under moderate temperature and pressure conditions to achieve high yields .

Phosphoric Acid

Phosphoric acid is industrially produced by two main methods: the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the combustion of elemental phosphorus followed by hydration .

Analyse Des Réactions Chimiques

2-(2-Hydroxyethylamino)ethanol

Oxidation: This compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Substitution: It can participate in nucleophilic substitution reactions, especially with halides, to form various derivatives.

2-Phenoxyethanol

Esterification: 2-Phenoxyethanol can react with carboxylic acids to form esters.

Etherification: It can undergo etherification reactions to form ethers.

Phosphoric Acid

Neutralization: Phosphoric acid reacts with bases to form phosphate salts.

Dehydration: It can undergo dehydration reactions to form pyrophosphoric acid or metaphosphoric acid.

Applications De Recherche Scientifique

2-(2-Hydroxyethylamino)ethanol

Chemistry: Used as a building block in the synthesis of various organic compounds.

2-Phenoxyethanol

Medicine: Used as a preservative in pharmaceuticals and cosmetics.

Industry: Employed as a solvent and stabilizer in various industrial applications.

Phosphoric Acid

Chemistry: Used as a reagent in chemical synthesis.

Biology: Plays a crucial role in cellular metabolism and energy production.

Industry: Widely used in the production of fertilizers, detergents, and food additives.

Mécanisme D'action

2-(2-Hydroxyethylamino)ethanol

This compound acts primarily through its hydroxyl and amino groups, which can form hydrogen bonds and participate in various chemical reactions. It can interact with enzymes and other proteins, affecting their structure and function .

2-Phenoxyethanol

2-Phenoxyethanol exerts its effects by disrupting microbial cell membranes, leading to cell lysis and death. It also inhibits the growth of bacteria and fungi by interfering with their metabolic processes .

Phosphoric Acid

Phosphoric acid functions by donating protons (H⁺ ions) in chemical reactions, thereby acting as an acid catalyst. It also plays a vital role in phosphorylation reactions, which are essential for energy transfer and signal transduction in cells .

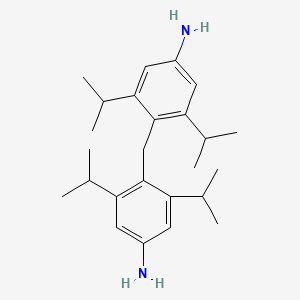

Comparaison Avec Des Composés Similaires

2-(2-Hydroxyethylamino)ethanol

Similar Compounds: Ethanolamine, Diethanolamine

Uniqueness: The presence of both hydroxyl and amino groups makes it a versatile compound for various chemical reactions.

2-Phenoxyethanol

Similar Compounds: Phenol, Benzyl alcohol

Uniqueness: Its phenoxy group provides unique antimicrobial properties and stability.

Phosphoric Acid

Similar Compounds: Sulfuric acid, Nitric acid

Uniqueness: Its ability to form multiple types of phosphate esters and its role in biological systems make it distinct.

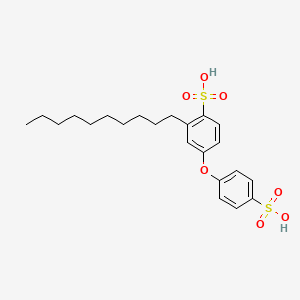

Propriétés

Numéro CAS |

72283-42-2 |

|---|---|

Formule moléculaire |

C12H22NO7P |

Poids moléculaire |

323.28 g/mol |

Nom IUPAC |

2-(2-hydroxyethylamino)ethanol;2-phenoxyethyl dihydrogen phosphate |

InChI |

InChI=1S/C8H11O5P.C4H11NO2/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;6-3-1-5-2-4-7/h1-5H,6-7H2,(H2,9,10,11);5-7H,1-4H2 |

Clé InChI |

VABAWPAYYQNQPT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)OCCOP(=O)(O)O.C(CO)NCCO |

Numéros CAS associés |

72283-39-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate](/img/structure/B12693343.png)

![(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12693360.png)